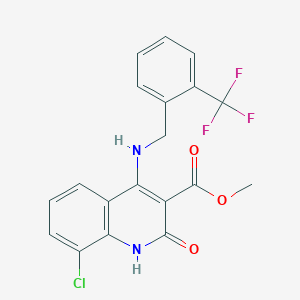
Methyl 8-chloro-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 8-chloro-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C19H14ClF3N2O3 and its molecular weight is 410.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 8-chloro-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies and sources.
- Molecular Formula : C18H16ClF3N2O3
- Molecular Weight : 398.78 g/mol
- CAS Number : 1137608-69-5
Antimicrobial Activity
Research has indicated that compounds similar to methyl 8-chloro-2-oxo derivatives exhibit significant antimicrobial properties. For instance, modifications in the quinoline structure have been shown to enhance antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Methyl 8-chloro derivative | 32 (against MRSA) | Moderate |
| Ciprofloxacin analogs | ≤0.125 (against S. aureus) | High |
These findings suggest that structural modifications can lead to enhanced potency against resistant strains, making these compounds valuable in developing new antibiotics .
Cytotoxicity and Cancer Research
The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Studies indicate that similar quinoline derivatives can induce apoptosis in cancer cells, particularly estrogen-negative breast cancer cells (MDA-MB-231).
Case Study: Apoptosis Induction
In a study focusing on the apoptotic effects of quinoline derivatives:
- Cell Line : MDA-MB-231
- Observation : Significant apoptosis was observed at concentrations above 10 µM.
This suggests that methyl 8-chloro derivatives may be explored further for their potential as anticancer agents .
The proposed mechanisms of action for the biological activities of methyl 8-chloro derivatives include:
- Topoisomerase Inhibition : Similar compounds have demonstrated high affinity for topoisomerase IV, crucial for bacterial DNA replication.
- DNA Gyrase Targeting : Inhibition of DNA gyrase has been noted, which is vital for bacterial survival and proliferation.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of methyl 8-chloro derivatives with target enzymes such as topoisomerases. These studies suggest that the compound can form stable complexes with these enzymes, which correlates with its observed biological activities .
Properties
Molecular Formula |
C19H14ClF3N2O3 |
|---|---|
Molecular Weight |
410.8 g/mol |
IUPAC Name |
methyl 8-chloro-2-oxo-4-[[2-(trifluoromethyl)phenyl]methylamino]-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C19H14ClF3N2O3/c1-28-18(27)14-16(11-6-4-8-13(20)15(11)25-17(14)26)24-9-10-5-2-3-7-12(10)19(21,22)23/h2-8H,9H2,1H3,(H2,24,25,26) |
InChI Key |
YGZWDNBGYKUZAG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















